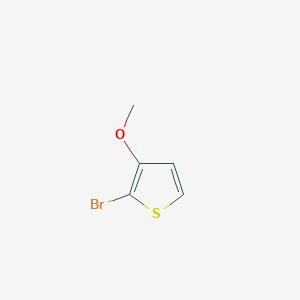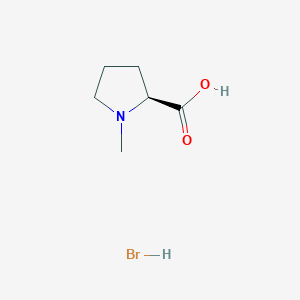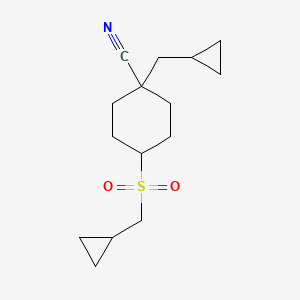
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose is a synthetic organic compound derived from ribose. It is characterized by the presence of benzoyl and acetyl groups attached to the ribofuranose ring, along with a thio group at the fourth position. This compound is primarily used in the synthesis of nucleosides and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose typically involves the following steps:
Benzoylation: Ribose is treated with benzoyl chloride in the presence of a base to introduce benzoyl groups at the 2, 3, and 5 positions.
Acetylation: The benzoylated ribose is then acetylated using acetic anhydride to introduce the acetyl group at the 1 position.
Thio Modification:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetyl or benzoyl groups.
Substitution: The thio group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, deacetylated or debenzoylated derivatives, and various substituted analogs .
Wissenschaftliche Forschungsanwendungen
2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleosides and nucleotides.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in organic synthesis .
Wirkmechanismus
The mechanism of action of 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose involves its conversion to active nucleoside analogs. These analogs can inhibit viral replication or interfere with DNA synthesis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Similar structure but lacks the thio group.
2,3,5-Tri-O-benzoyl-D-ribofuranose: Lacks both the acetyl and thio groups.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-L-ribofuranose: Similar structure but with a different stereochemistry .
Uniqueness
The presence of the thio group at the 4 position in 2,3,5-Tri-O-benzoyl-1-O-acetyl-4-thio-D-ribofuranose imparts unique chemical properties, making it a valuable intermediate in the synthesis of sulfur-containing nucleosides. This structural feature distinguishes it from other similar compounds and enhances its reactivity in certain chemical reactions .
Eigenschaften
Molekularformel |
C28H24O8S |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
[(2R,3S,4R)-5-acetyloxy-3,4-dibenzoyloxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H24O8S/c1-18(29)34-28-24(36-27(32)21-15-9-4-10-16-21)23(35-26(31)20-13-7-3-8-14-20)22(37-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 |
InChI-Schlüssel |
ACUZOAXNZDOSKC-ASAMFVBJSA-N |
Isomerische SMILES |
CC(=O)OC1[C@@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)OC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13090751.png)
![1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one](/img/structure/B13090754.png)



![4-Chloro-2-(cyclopropylmethyl)thieno[2,3-D]pyrimidine](/img/structure/B13090770.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)





